2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Overview
Description
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound with a unique structure that includes an iodophenyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-iodoaniline with sulfonyl chloride to form 4-iodophenylsulfonyl chloride. This intermediate is then reacted with piperazine to form 4-((4-iodophenyl)sulfonyl)piperazine. Finally, this compound is reacted with N,N,6-trimethylpyrimidin-4-amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Catalysts and other reagents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the iodophenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The iodophenyl group may also play a role in binding to hydrophobic pockets within the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethanol
- 4-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
Uniqueness
Compared to similar compounds, 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the trimethylpyrimidine ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQDZWFCNFCQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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